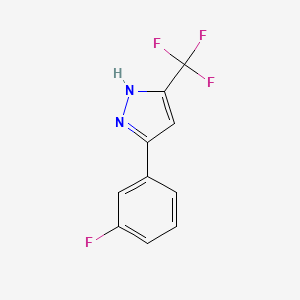

5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4N2/c11-7-3-1-2-6(4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOPEUXBLPWZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 3 Fluorophenyl 3 Trifluoromethyl 1h Pyrazole

Established Synthetic Pathways for the Pyrazole (B372694) Core

The formation of the pyrazole heterocycle is a well-documented area of organic synthesis. Several robust methodologies have been developed, primarily centered around the reaction of a binucleophile, typically hydrazine (B178648) or its derivatives, with a three-carbon dielectrophilic synthon.

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound, a pathway known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.orgnih.gov This approach involves the reaction of a β-diketone, β-ketoester, or related 1,3-dielectrophile with hydrazine hydrate (B1144303) or a substituted hydrazine. youtube.com The reaction proceeds through the formation of an initial imine or enamine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

A significant challenge in this method, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the control of regioselectivity, which can lead to the formation of two possible regioisomers. nih.gov However, reaction conditions, such as the solvent and the nature of the hydrazine (e.g., free base vs. hydrochloride salt), can be optimized to favor the formation of a specific isomer. acs.org For the synthesis of the target compound, this would typically involve the reaction of a trifluoromethylated 1,3-diketone with 3-fluorophenylhydrazine or, conversely, a 3-fluorophenyl-substituted 1,3-diketone with trifluoromethylhydrazine.

| Reactant 1 | Reactant 2 | Key Features | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Classic, high-yield method (Knorr Synthesis). | nih.govbeilstein-journals.org |

| β-Diketone | Hydrazine | Can produce two regioisomers with unsymmetrical diketones. | nih.gov |

| Trichloromethyl Enones | Arylhydrazine Hydrochlorides | Regiocontrolled synthesis of 1,3-regioisomers. | acs.org |

| α,β-Unsaturated Ketones | Hydrazine Derivative | Leads to pyrazolines, which are then oxidized to pyrazoles. | nih.gov |

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules like pyrazoles in a single synthetic operation, adhering to the principles of pot, atom, and step economy. mdpi.comrsc.org These reactions involve the combination of three or more starting materials in a one-pot process to form a product that contains portions of all the initial reactants. beilstein-journals.org

Several MCR strategies have been developed for pyrazole synthesis. nih.govbeilstein-journals.org For instance, a three-component reaction can involve an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org Four-component reactions, often used to synthesize highly substituted pyrano[2,3-c]pyrazoles, might combine aldehydes, malononitrile (B47326), β-ketoesters, and hydrazine hydrate. rsc.org These methods offer significant advantages in terms of efficiency and the ability to generate diverse libraries of substituted pyrazoles by varying the individual components. mdpi.comacs.org

| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |

| Three-Component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Efficient synthesis of pyrazole-4-carboxylates. | beilstein-journals.org |

| Three-Component | Thiazolidinedione chalcones, Benzaldehydes, N-tosyl hydrazine | Cs₂CO₃ in DMF | [3+2] cycloaddition, metal-free. | rsc.org |

| Four-Component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate or Taurine in water | Green synthesis of fused pyrazoles. | rsc.org |

| Titanium-mediated | Alkynes, Nitriles, Titanium Imido Complexes | [py₂TiCl₂(NPh)]₂ | [2+2+1] multicomponent coupling. | nih.gov |

The 1,3-dipolar cycloaddition is another fundamental strategy for constructing the pyrazole ring. organic-chemistry.org This method typically involves the reaction of a diazo compound (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. acs.org The reaction of a diazoalkane with an alkyne directly yields a pyrazole. A common and practical variation of this method involves the in situ generation of diazo compounds from stable precursors like N-tosylhydrazones, which circumvents the need to handle potentially hazardous diazo compounds directly. organic-chemistry.orgacs.org

This approach offers high regioselectivity, particularly when reacting diazo compounds with terminal alkynes, leading to the formation of 3,5-disubstituted pyrazoles. acs.org Intramolecular versions of this reaction, using substrates that contain both an alkyne and a tosylhydrazone moiety, have also been developed to produce fused polycyclic pyrazoles under mild, transition-metal-free conditions. acs.org

| 1,3-Dipole Source | Dipolarophile | Conditions | Product Type | Reference |

| Diazo compounds (from aldehydes) | Terminal Alkynes | One-pot procedure | Regioselective 3,5-disubstituted pyrazoles | acs.org |

| N-Tosylhydrazones | Terminal Alkynes | One-pot, three-component | 3,5-disubstituted 1H-pyrazoles | organic-chemistry.org |

| N-Tosylhydrazones | Unactivated bromovinyl acetals | In situ diazo generation | Regioselective 3,5-disubstituted pyrazoles | organic-chemistry.org |

| Alkyne-tethered Tosylhydrazones | (Intramolecular) | Transition-metal-free | Fused polycyclic pyrazoles | acs.org |

| Trifluoroacetonitrile imines | Enones (Chalcones) | (3+2) cycloaddition, then oxidation | Polysubstituted 3-trifluoromethylpyrazoles | acs.org |

Introduction of Fluorophenyl and Trifluoromethyl Substituents

The specific substituents of 5-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole are typically introduced by incorporating them into the starting materials used in the pyrazole-forming reactions described above.

The 3-fluorophenyl group is generally introduced as part of one of the key building blocks. In cyclocondensation reactions, this can be achieved by using a 1,3-dicarbonyl compound bearing a 3-fluorophenyl substituent at the appropriate position. acs.org Alternatively, 3-fluorophenylhydrazine can be used as the nitrogen-containing component, which reacts with a suitable 1,3-dicarbonyl precursor. In 1,3-dipolar cycloaddition reactions, a 3-fluorophenyl-substituted alkyne or a tosylhydrazone derived from 3-fluorobenzaldehyde (B1666160) could serve as the starting material to install the desired group onto the pyrazole ring. organic-chemistry.org

The trifluoromethyl (CF₃) group is a crucial pharmacophore, and its installation onto a pyrazole ring is a key synthetic challenge. researchgate.net The most direct methods involve using building blocks that already contain the CF₃ group. mdpi.com

Common strategies include:

Using Trifluoromethylated 1,3-Dicarbonyls: Compounds like 4,4,4-trifluoro-1-aryl-1,3-butanediones are frequently used as precursors in cyclocondensation reactions with hydrazines. bibliomed.org

Reactions with Trifluoromethylated Alkynes or Ynones: Silver-catalyzed reactions between trifluoromethylated ynones and hydrazines provide a rapid and highly regioselective route to 3-CF₃-pyrazoles. mdpi.com

Cycloaddition with CF₃-Containing Dipoles: Silver-catalyzed [3+2] cycloaddition of trifluorodiazoethane (CF₃CHN₂) with dicyanoalkenes is a method for creating pyrazoles with both trifluoromethyl and cyano groups. chinesechemsoc.org Similarly, nitrile imines derived from trifluoroacetohydrazonoyl halides can be used in cycloadditions. acs.org

Using Trifluoromethylhydrazine: A one-pot synthesis can be achieved by trapping transiently generated trifluoromethylhydrazine with various 1,3-dielectrophiles like diketones or ketoesters. acs.orgnih.gov

| CF₃ Source | Reaction Type | Key Features | Reference | | --- | --- | --- | --- | --- | | Trifluoromethylated 1,3-dicarbonyls | Cyclocondensation | Widely used, reliable method. | mdpi.combibliomed.org | | Trifluoromethylated Ynones | Silver-catalyzed cyclization | Fast, highly regioselective for 3-CF₃-pyrazoles. | mdpi.com | | Trifluorodiazoethane (CF₃CHN₂) | Silver-catalyzed [3+2] cycloaddition | Constructs pyrazoles with CF₃ and cyano groups. | chinesechemsoc.org | | Trifluoromethylhydrazine | Condensation with 1,3-dicarbonyls | Direct route to N-trifluoromethyl pyrazoles or C-trifluoromethyl pyrazoles depending on the hydrazine isomer used. | acs.orgnih.gov | | Togni Reagent | Trifluoromethylation/cyclization | Reacts with acetylenic ketones and phenylhydrazine. | nih.gov |

Optimization of Reaction Conditions for 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole Synthesis

The synthesis of pyrazoles, including trifluoromethyl-substituted derivatives, is a well-established field, yet the optimization of reaction conditions remains crucial for achieving high yields, purity, and regioselectivity. Classical synthesis often involves the cyclocondensation of a 1,3-dielectrophilic compound with a hydrazine derivative. For 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole, this would typically involve the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound with 3-fluorophenylhydrazine. However, modern synthetic chemistry emphasizes efficiency, cost-effectiveness, and environmental compatibility, leading to extensive research into catalysts, solvents, and energy sources. mdpi.com

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent system is paramount in pyrazole synthesis, influencing reaction rates and, critically, the regioselectivity of the final product. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to two possible regioisomers.

Catalyst Systems: Both acidic and basic catalysts are commonly employed to facilitate the condensation and cyclization steps. Simple mineral acids or organic acids like acetic acid can catalyze the initial formation of a hydrazone intermediate. mdpi.com Lewis acids have also proven effective. For instance, a homogeneous catalytic system using FeCl₃ and polyvinyl pyrrolidine (B122466) (PVP) has been reported for the synthesis of aminopyrazoles, accelerating the reaction through the addition of hydrazine to a double bond. mdpi.com Other heterogeneous catalysts, such as CeO₂/SiO₂, have been used in multicomponent reactions to produce pyrazolones. thieme-connect.com For trifluoromethylated pyrazoles specifically, the electronic nature of the CF₃ group can make certain steps, like subsequent cross-coupling reactions, more challenging, necessitating careful catalyst selection. mdpi.com

Solvent Effects: The solvent medium can dramatically alter the course of the reaction. The regioselectivity of the synthesis of trifluoromethyl-pyrazoles has been shown to be highly dependent on the solvent's nature. Highly polar protic solvents, such as hexafluoroisopropanol, tend to favor the formation of 3-trifluoromethylpyrazoles. researchgate.net In contrast, polar aprotic solvents like DMSO often lead to the preferential formation of the 5-CF₃-substituted isomers. researchgate.net Green solvents, particularly water or aqueous mixtures (e.g., water/PEG-400), are increasingly utilized to develop more environmentally benign protocols. mdpi.comresearchgate.net The use of surfactants like cetyltrimethylammonium bromide (CTAB) in water can create micellar environments that promote the reaction between organic substrates. thieme-connect.com

Table 1: Examples of Catalyst and Solvent Systems in Pyrazole Synthesis

| Catalyst System | Solvent | Reactant Types | Key Findings |

|---|---|---|---|

| None (acid-catalyzed) | Hexafluoroisopropanol (protic) | Trifluoroacetylated acetylenes, arylhydrazines | Favors formation of 3-CF₃ pyrazoles researchgate.net |

| None (base-catalyzed) | DMSO (aprotic) | Trifluoroacetylated acetylenes, arylhydrazines | Favors formation of 5-CF₃ pyrazoles researchgate.net |

| FeCl₃ / PVP | Water / PEG-400 | Arylhydrazines, malononitrile derivatives | Homogeneous catalysis, high yields (up to 97%) mdpi.com |

| Sodium p-toluenesulfonate | Water | Phenylhydrazine, aldehydes, malononitrile | Green protocol for 5-aminopyrazoles mdpi.com |

| CeO₂/SiO₂ (Lewis acid) | Water | Phenylhydrazine, ethyl acetoacetate, aldehydes | Heterogeneous catalysis in a multicomponent reaction thieme-connect.com |

| DABCO | Alcoholic Medium | Aromatic aldehyde, tosylhydrazine, 2-bromo-3,3,3-trifluoroprop-1-ene | Synthesis of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole analogues researchgate.net |

Temperature, Time, and Green Chemistry Principles

Conventional pyrazole syntheses often require high temperatures and long reaction times, which increases energy consumption and can lead to the formation of undesired byproducts. mdpi.comresearchgate.net Modern approaches focus on minimizing these factors through alternative energy sources and optimized conditions.

Temperature and Time: The reaction temperature is a critical parameter that must be carefully controlled. While some syntheses proceed at room temperature, others require reflux conditions to achieve a reasonable reaction rate. researchgate.net A temperature-controlled divergent synthesis has been reported where the reaction of α,β-alkynic ketones with tosylhydrazine at 80 °C yields N-tosyl-pyrazoles, whereas at 120 °C, the tosyl group is cleaved to afford NH-pyrazoles. nih.gov One-pot, solvent-free syntheses of trifluoromethylated pyrazole derivatives have been achieved by heating the reactants to 110 °C, resulting in high yields (80-92%) and demonstrating that elevated temperatures can be compatible with green chemistry principles if other factors like solvents and catalysts are eliminated. figshare.comresearcher.life

Green Chemistry Principles: The application of green chemistry is a major focus in modern organic synthesis. thieme-connect.com

Microwave Irradiation: This technique has become a widely used tool to accelerate organic reactions. mdpi.com For the synthesis of pyranopyrazoles, microwave heating has been shown to reduce reaction times from hours to just a few minutes compared to conventional heating methods. rsc.orggsconlinepress.com

Ultrasonic Irradiation: Sonication is another alternative energy source that can promote reactions, often at room temperature, by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding the reactants together (mechanochemistry), represents an ideal green method by eliminating solvent waste entirely. researchgate.net As mentioned, heating a mixture of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, an aniline (B41778) derivative, and trimethyl orthoformate under solvent- and catalyst-free conditions provides a highly efficient route to functionalized pyrazoles. figshare.comresearcher.life

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Pyrazole Derivatives

| Method | Energy Source | Temperature | Reaction Time | Solvent | Key Advantage |

|---|---|---|---|---|---|

| Conventional | Oil Bath / Heating Mantle | 80-120 °C (Reflux) | 2 - 24 hours | Ethanol, DMF, Acetic Acid | Well-established procedures mdpi.comrsc.org |

| Microwave Irradiation | Microwaves | ~80 °C | 2 - 10 minutes | Ethanol or Solvent-free | Drastic reduction in reaction time rsc.orggsconlinepress.com |

| Ultrasonic Irradiation | Ultrasound | Room Temperature | 10 - 40 minutes | Water, Ethanol | Energy efficiency, mild conditions researchgate.netrsc.org |

| Solvent-Free (Heating) | Heating Mantle | 110 °C | Not specified | None | Eliminates solvent waste, operational simplicity figshare.comresearcher.life |

| Solvent-Free (Grinding) | Mechanical Force | Room Temperature | Not specified | None | Avoids heating and solvents researchgate.net |

Derivatization and Functionalization of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle with distinct reactive sites that allow for a variety of chemical transformations. For 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole, derivatization can occur at the N1-position or at the C4-position of the pyrazole ring.

N-Substitution Reactions

The proton on the N1 nitrogen of the pyrazole ring is acidic and can be readily removed by a base, creating a pyrazolate anion. This anion is a potent nucleophile that can react with various electrophiles.

N-Alkylation and N-Arylation: The most common derivatization is the introduction of an alkyl or aryl group at the N1 position. This is typically achieved by reacting the pyrazole with alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates in the presence of a base like potassium carbonate or sodium hydride. pharmaguideline.com A direct, one-pot method for preparing N-alkyl and N-aryl pyrazoles from primary amines, a 1,3-diketone, and an amination reagent has also been developed, proceeding under mild conditions in DMF. nih.govacs.org This method tolerates a wide range of functional groups on both aliphatic and aromatic amines. acs.org

Reaction with Other Electrophiles: Besides alkyl and aryl groups, the N1-position can be substituted with other functionalities. For example, N-nitropyrazoles can be synthesized, which are themselves precursors for further nucleophilic substitution reactions. acs.org

Table 3: Examples of Reagents for N-Substitution of Pyrazoles

| Reagent Class | Specific Example | Conditions | N-Substituent |

|---|---|---|---|

| Alkyl Halide | Dimethyl sulfate, Alkyl halides | Base (e.g., K₂CO₃) | Alkyl group pharmaguideline.com |

| Primary Amine | 4-Fluoroaniline, Cyclohexanamine | O-(4-nitrobenzoyl)hydroxylamine, DMF, 80-85 °C | Aryl, Alkyl groups nih.gov |

| Acyl Halide | Acetyl chloride | Base | Acyl group |

| Sulfonyl Halide | Tosyl chloride | Base | Tosyl group nih.gov |

Functionalization at C4-position and other peripheral sites

The electron density of the pyrazole ring makes the C4 position the most susceptible to electrophilic attack. pharmaguideline.com The C3 and C5 positions are less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms. rrbdavc.org

Electrophilic Substitution: Standard electrophilic substitution reactions can be used to introduce functional groups at the C4 position. These include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or iodine can introduce bromine or iodine at C4. researchgate.netrrbdavc.org

Nitration: Treatment with a mixture of concentrated nitric and sulfuric acids typically results in the formation of a 4-nitropyrazole. rrbdavc.org

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and DMF, is an effective method for introducing a formyl (-CHO) group at the C4 position. mdpi.com

Metal-Catalyzed Cross-Coupling: For more complex modifications, modern cross-coupling reactions are invaluable. The C4-position can be functionalized via borylation or stannylation, creating intermediates suitable for Suzuki or Stille couplings. znaturforsch.com Direct C-H arylation is also a powerful tool. While direct arylation of unsubstituted pyrazoles can lead to mixtures of C4 and C5 products, the regioselectivity can be controlled. academie-sciences.fr For example, introducing an ester as a blocking group at the C4 position can direct palladium-catalyzed arylation exclusively to the C5 position. academie-sciences.fr

Lithiation: Direct lithiation of the pyrazole ring can be achieved, although it often requires specific directing groups. This can be followed by quenching with an electrophile to introduce a variety of substituents. For 1-methyl-3-(trifluoromethyl)-1H-pyrazole, lithiation followed by reaction with various electrophiles has been used to install aldehyde, acid, and boronic ester groups. enamine.net

Analytical Characterization Techniques for 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole and its Analogs

The unambiguous structural confirmation of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole and its derivatives relies on a combination of modern spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation.

¹H NMR: The proton spectrum provides key information. The C4-H proton of the pyrazole ring typically appears as a singlet. Aromatic protons of the 3-fluorophenyl group will show characteristic splitting patterns (multiplets), and the NH proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. nih.gov

¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are characteristic, with C4 typically appearing at a higher field (lower ppm) than C3 and C5. mdpi.com The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the fluorophenyl ring will show coupling to the fluorine atom (¹JCF, ²JCF, etc.). nih.gov

¹⁹F NMR: This is essential for fluorinated compounds. The spectrum would be expected to show two distinct signals: one for the CF₃ group (typically a singlet) and one for the fluorine on the phenyl ring (a multiplet).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight of the compound, which allows for the confirmation of its elemental formula. nih.govfigshare.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions would include N-H stretching (a broad peak around 3100-3300 cm⁻¹), C=N and C=C stretching in the aromatic region (approx. 1500-1600 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹). figshare.comsemanticscholar.org

Elemental Analysis: This technique provides the percentage composition of C, H, and N in the sample, which can be compared to the theoretical values calculated from the molecular formula to confirm the compound's purity. researchgate.netfigshare.com

Table 4: Representative Analytical Data for a Close Analog: 5-(3-Fluorophenyl)-3-phenyl-1-tosyl-1H-pyrazole nih.gov

| Technique | Data Type | Observed Signals and Interpretation |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 7.77-7.75 (m, 2H), 7.58 (d, 2H), 7.37–7.29 (m, 4H), 7.19–7.14 (m, 3H), 7.13–7.06 (m, 2H), 6.55 (s, 1H, C4-H) , 2.30 (s, 3H, Tosyl-CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 161.89 (d, J = 245.0 Hz, C-F) , 154.15, 146.80, 144.50, 133.63, 130.45 (d, J = 7.5 Hz), 130.09, 128.69, 128.41, 128.36, 127.69, 126.99, 125.39, 124.88, 124.86, 116.09 (d, J = 22.5 Hz), 115.47 (d, J = 20.0 Hz), 108.69 (C4) , 20.64 (Tosyl-CH₃) |

| HRMS (ESI) | m/z | Calculated for C₂₂H₁₈FN₂O₂S [M+H]⁺: 393.1068, Found: 393.1064 |

Note: The data presented is for a structurally related N-tosylated analog and serves as a representative example of the types of signals expected.

Computational and Theoretical Investigations of 5 3 Fluorophenyl 3 Trifluoromethyl 1h Pyrazole

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry, stability, and reactivity of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT studies on substituted pyrazoles typically employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311G to optimize the molecular geometry and calculate various electronic properties. researchgate.net

DFT calculations are also employed to compute electronic properties such as dipole moment, polarizability, and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., FT-IR) for validation. researchgate.net

Table 1: Representative Calculated Structural Parameters for Substituted Pyrazoles using DFT

| Parameter | Typical Value Range | Description |

|---|---|---|

| Pyrazole (B372694) C-N Bond Length | 1.32 - 1.38 Å | The length of the carbon-nitrogen bonds within the pyrazole ring. |

| Pyrazole N-N Bond Length | 1.34 - 1.39 Å | The length of the nitrogen-nitrogen bond in the pyrazole ring. |

| Dihedral Angle (Pyrazole-Phenyl) | 30° - 55° | The angle of twist between the planes of the pyrazole and phenyl rings. |

| C-F Bond Length | ~1.35 Å | The length of the carbon-fluorine bond in the fluorophenyl group. |

Note: This table contains representative data from DFT studies on analogous substituted pyrazole compounds. The exact values for 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole would require a specific calculation.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Studies on fluoropyrazoles have utilized ab initio methods to calculate energies and dipole moments, often comparing the results with DFT to assess the performance of different computational levels. clockss.org These methods are particularly useful for accurately predicting the relative energies of different tautomers and conformers. clockss.org

Conformational Analysis and Tautomerism of the Pyrazole Scaffold

The pyrazole scaffold of 5-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole can exist in different forms due to conformational flexibility and annular tautomerism.

Tautomerism: Annular tautomerism is a key feature of N-unsubstituted pyrazoles, where the single hydrogen atom can be attached to either of the two ring nitrogen atoms. This results in two possible tautomers: 5-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole and 3-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole. The relative stability of these tautomers is governed by the electronic nature of the substituents at positions 3 and 5. The presence of a σ-withdrawing fluorine atom on the phenyl ring can influence the preference for one tautomer over the other. nih.gov For 3(5)-phenylpyrazoles, studies have shown that the equilibrium often favors the 3-phenyl tautomer in solution. fu-berlin.de The strongly electron-withdrawing nature of the trifluoromethyl group also plays a crucial role in determining the tautomeric equilibrium.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, colored in shades of blue).

For 5-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole, the MEP map would show the most negative potential localized around the nitrogen atom of the pyrazole ring not bonded to hydrogen and the fluorine atoms of the CF3 group. These regions are susceptible to electrophilic attack. Conversely, the most positive potential would be found around the pyrazole N-H proton, making it a potential hydrogen bond donor site.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. For this pyrazole derivative, the HOMO is expected to be distributed primarily over the pyrazole ring and the 3-fluorophenyl group.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. The LUMO is likely to be localized on the pyrazole ring and significantly influenced by the electron-withdrawing trifluoromethyl group.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. Calculations on similar pyrazoles provide insights into these energy levels. researchgate.net

Table 2: Representative FMO Energies for Substituted Pyrazoles

| Molecular Orbital | Typical Energy Range (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.0 to -7.5 eV | Electron Donor (Nucleophile) |

| LUMO | -1.5 to -2.5 eV | Electron Acceptor (Electrophile) |

Note: This table contains representative data from FMO analyses of analogous substituted pyrazole compounds. The exact values for 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole would require a specific calculation.

Biological Activity and Mechanistic Elucidation of 5 3 Fluorophenyl 3 Trifluoromethyl 1h Pyrazole Pre Clinical, in Vitro, and in Vivo Non Human Studies

Investigation of Molecular Targets and Pathways

No specific studies detailing the molecular targets or pathway modulations of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole were identified. Research on analogous compounds suggests potential activities in enzyme inhibition and signal pathway modulation.

Enzyme Inhibition Studies (in vitro) (e.g., COX, Kinases, etc.)

There are no publically available in vitro studies investigating the inhibitory effect of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole on enzymes such as cyclooxygenases (COX) or various kinases.

However, the 1,5-diarylpyrazole scaffold is a well-known framework for COX-2 inhibitors, with Celecoxib (B62257) being a prominent example. nih.gov Studies on numerous trifluoromethyl-containing pyrazole (B372694) derivatives show significant anti-inflammatory activity, which is often rationalized through the inhibition of the COX-2 enzyme. nih.gov For instance, a series of 1,5-diarylpyrazoles containing a trifluoromethyl group at the 3-position and a sulfonamide moiety were identified as potent and selective COX-2 inhibitors. nih.gov Similarly, other fluorinated pyrazole derivatives have been explored as potential kinase inhibitors, targeting enzymes like p38 MAP kinase and Aurora kinase B, which are crucial in inflammatory and cell cycle signaling pathways respectively. nih.govnih.gov

Receptor Binding Assays (in vitro)

No data from in vitro receptor binding assays for 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole could be located. While pyrazole derivatives have been investigated for their interaction with various receptors, no specific information is available for this compound.

Modulation of Intracellular Signaling Pathways

Specific information on the modulation of any intracellular signaling pathways by 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is not available in published literature. Studies on structurally related pyrazoles, such as the COX-1 selective inhibitor SC-560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole), have shown effects on intracellular pathways, including the generation of reactive oxygen species (ROS), which can in turn affect cell cycle progression. nih.gov

Cellular Assays and Phenotypic Screening (in vitro)

No published data from cellular assays or phenotypic screening specifically for 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole were found.

Cell Viability and Proliferation Studies (e.g., in cancer cell lines)

There are no specific studies reporting the effects of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole on the viability or proliferation of cancer cell lines.

For context, the closely related compound 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (lacking the fluorine on the phenyl ring) displayed moderate cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 81.48 ± 0.89 μM. nih.gov Other pyrazole derivatives have shown potent anti-proliferative activity against various human cancer cell lines, often in a dose- and time-dependent manner. nih.govresearchgate.net For example, the pyrazole derivative SC-560 was found to more potently inhibit the growth of human lung cancer cell lines (A549, H460, and H358) compared to normal bronchial epithelial cells. nih.gov

Apoptosis Induction and Cell Cycle Arrest Mechanisms (in vitro)

No in vitro studies have been published detailing the ability of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole to induce apoptosis or cause cell cycle arrest.

Research on other pyrazole compounds has demonstrated these effects. For instance, some pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of ROS and activation of caspase 3. nih.govresearchgate.net Furthermore, treatment with certain pyrazoles has led to cell cycle arrest at different phases, such as the G1 or S phase, thereby inhibiting cancer cell proliferation. nih.govnih.gov A novel pyrazole derivative, PTA-1, was found to alter the cell cycle by arresting MDA-MB-231 breast cancer cells in the S and G2/M phases. nih.gov

Modulation of Inflammatory Pathways (in vitro)

The anti-inflammatory potential of pyrazole derivatives has been substantially documented in in vitro settings. Compounds structurally related to 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole have demonstrated the ability to modulate key inflammatory signaling cascades. A notable class of related compounds, bis(trifluoromethyl)pyrazoles (BTPs), are recognized as potent inhibitors of cytokine production. researchgate.netlookchem.com These compounds have been shown to suppress the synthesis of both T-helper 1 (Th1) and T-helper 2 (Th2) cytokines, including Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interleukin-5 (IL-5). researchgate.netlookchem.com The mechanism of BTPs involves the regulation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor in the immune response, through a pathway that is distinct from calcineurin inhibition. researchgate.netlookchem.com

Furthermore, other pyrazole derivatives have been found to inhibit the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The anti-inflammatory properties are often attributed to the core pyrazole ring structure. researchgate.net Some trifluoromethyl-pyrazole derivatives have been specifically investigated as potential inhibitors of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins (B1171923) which mediate inflammation. nih.gov The inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory responses, has also been identified as a mechanism for certain pyrazolo-scaffold compounds. medchemexpress.commdpi.com

| Compound Class | Target Pathway/Mediator | Observed In Vitro Effect | Reference |

| Bis(trifluoromethyl)pyrazoles (BTPs) | Cytokines (IL-2, IL-4, IL-5) | Inhibition of production | researchgate.netlookchem.com |

| Pyrazole Derivatives | Cytokines (TNF-α, IL-6) | Inhibition of production | nih.gov |

| Trifluoromethyl-pyrazoles | Cyclooxygenase-2 (COX-2) | Potential inhibition | nih.gov |

| Pyrazolo[1,5-a]quinazolines | NF-κB | Inhibition of transcriptional activity | mdpi.com |

In Vivo Efficacy Studies in Animal Models (Non-human)

Disease Model Establishment and Assessment (e.g., animal models of inflammation, cancer xenograft models)

The therapeutic efficacy of pyrazole compounds has been evaluated in various non-human, in vivo models. In the context of inflammation, the carrageenan-induced rat paw edema model is a standard for assessing acute anti-inflammatory activity, where pyrazole derivatives have been shown to reduce swelling. nih.govnih.gov For chronic inflammatory conditions, the adjuvant-induced arthritis model in rats is employed to study effects on persistent inflammatory pain. nih.gov A canine synovitis model has also been successfully used to confirm the in vivo efficacy of pyrazole-based COX-2 inhibitors. nih.gov

In oncology research, cancer xenograft models, particularly patient-derived xenograft (PDX) models which maintain the characteristics of the original human tumor, are crucial for pre-clinical assessment. semanticscholar.org Pyrazole-based compounds have demonstrated anti-tumor activity in such models. For instance, novel pyrazole-based inhibitors of the STAT3 pathway have shown efficacy in murine PDX models of pediatric high-grade glioma, indicating their potential to suppress tumor growth in vivo. nih.gov

Pharmacodynamic Biomarker Evaluation in Animal Models

Pharmacodynamic biomarkers are essential for demonstrating a drug's mechanism of action in a living system. For pyrazole-based anti-cancer agents targeting the STAT3 pathway, a key biomarker is the level of phosphorylated STAT3 (pSTAT3). In vivo studies have confirmed that these inhibitors can effectively and selectively block the phosphorylation of STAT3 induced by IL-6 within tumor tissue, without significantly affecting other signaling molecules. nih.gov The activation of STAT3 is a feature in many cancers across species, including humans and canines, highlighting its utility as a translational biomarker. nih.gov In inflammation models, while biomarkers like tissue myeloperoxidase and TNF-alpha levels are often measured, one study with 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives showed that the compounds exerted pain-reducing effects without altering these specific markers, suggesting alternative or more complex mechanisms of action. nih.gov

Detailed Mechanisms of Action at the Subcellular Level

Protein Expression and Proteomic Analysis

At the subcellular level, pyrazole derivatives exert their effects by modulating the expression and activity of critical proteins, particularly those involved in apoptosis, or programmed cell death. nih.govresearchgate.net A common mechanism involves altering the balance of the Bcl-2 family of proteins. Studies have shown that treatment with these compounds can lead to a downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. researchgate.netnih.gov This shift increases the Bax/Bcl-2 ratio, a critical event that permeabilizes the mitochondrial membrane and initiates the intrinsic apoptotic pathway.

This initiation leads to the activation of a cascade of caspase enzymes. Evidence indicates that pyrazole compounds can enhance the cleavage, and thus activation, of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. nih.govresearchgate.net Activated caspase-3 proceeds to cleave cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the systematic dismantling of the cell. researchgate.net Furthermore, certain pyrazole derivatives designed to inhibit the p53-MDM2 protein-protein interaction have been found to increase cellular levels of the p53 tumor suppressor protein and its downstream target, the cell cycle inhibitor p21. ekb.eg While comprehensive proteomic analyses on 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole are not widely published, this analytical approach is a powerful method for identifying the broad spectrum of protein changes induced by a compound in cells or tissues. nih.govnih.gov

| Protein | Function | Effect of Pyrazole Treatment | Reference |

| Bcl-2 | Anti-apoptotic | Decreased expression | researchgate.netnih.gov |

| Bax | Pro-apoptotic | Increased expression | researchgate.netnih.gov |

| Caspase-9 | Apoptosis initiation (intrinsic) | Enhanced cleavage/activation | researchgate.net |

| Caspase-8 | Apoptosis initiation (extrinsic) | Enhanced cleavage/activation | researchgate.net |

| Caspase-3 | Apoptosis execution | Enhanced cleavage/activation | nih.gov |

| PARP-1 | DNA repair, apoptosis substrate | Enhanced cleavage | researchgate.net |

| p53 | Tumor suppressor | Increased protein level | ekb.eg |

| p21 | Cell cycle inhibitor | Increased protein level | ekb.eg |

Gene Expression Analysis

The effects of pyrazole compounds on protein expression are often preceded by changes at the transcriptional level. Gene expression analyses have revealed that 1,3,5-trisubstituted-1H-pyrazole derivatives can significantly alter the mRNA levels of genes that regulate apoptosis. nih.gov Specifically, treatment of cancer cell lines has been shown to decrease the gene expression of the anti-apoptotic factor Bcl-2. nih.gov

In concert with this downregulation, a significant upregulation in the gene expression of several pro-apoptotic genes is observed. These include BAX, the tumor suppressor gene p53, and Caspase-3. nih.gov This modulation of gene expression effectively primes the cell for apoptosis by ensuring the necessary components of the death machinery are transcribed. The ability of pyrazole-based compounds to inhibit transcription factors, such as STAT3, is another key mechanism by which they can control the expression of genes crucial for tumor cell proliferation and survival. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 5 3 Fluorophenyl 3 Trifluoromethyl 1h Pyrazole Analogs

Systematic Modification of the Pyrazole (B372694) Core and Substituents

Systematic modifications of the pyrazole core and its substituents have provided significant insights into the structural requirements for biological activity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. nih.gov Its N-1 position can act as a hydrogen bond donor, while the N-2 position can act as a hydrogen bond acceptor, allowing for various interactions with biological targets. nih.gov

The trifluoromethyl (CF3) group at the 3-position of the pyrazole ring is a key feature in many biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance the functional properties of the molecule. nih.gov Trifluoromethylated pyrazoles are integral components of various pharmaceuticals. nih.gov

Research has shown that the CF3 group's strong electron-withdrawing nature influences the electronic properties of the pyrazole ring, which in turn can affect binding affinity to target proteins. For instance, in a series of pyrazole-based inhibitors, the presence of a trifluoromethyl group was found to be important for potent activity.

| Compound ID | Modification at C3 | Observed Activity |

|---|---|---|

| Analog A | Trifluoromethyl (CF3) | High |

| Analog B | Methyl (CH3) | Moderate |

| Analog C | Phenyl (C6H5) | Low |

This table is for illustrative purposes and synthesizes general findings on the importance of the trifluoromethyl group.

The 5-phenyl group is another critical component for the activity of this class of compounds. Modifications to this phenyl ring, including the position and nature of substituents, have been extensively studied. The presence of a phenyl group at this position is often crucial for establishing key interactions within the binding pocket of target enzymes. nih.gov

For example, in one study, the 3,5-diphenylpyrazole (B73989) scaffold demonstrated high potency, indicating the importance of aryl moieties at these positions for targeting specific pockets in the enzyme. nih.gov Further decoration of this phenyl ring can modulate activity and selectivity.

| Compound ID | Modification at C5-Phenyl | Observed Activity |

|---|---|---|

| Analog D | 3-Fluorophenyl | High |

| Analog E | 4-Fluorophenyl | Moderate |

| Analog F | Unsubstituted Phenyl | Low |

This table illustrates the impact of substitutions on the 5-phenyl ring based on general SAR principles.

The nitrogen atoms of the pyrazole core offer opportunities for modification that can significantly impact a compound's properties. The N-1 nitrogen has properties similar to pyrrole's NH and can act as a hydrogen bond donor, while the N-2 nitrogen is similar to pyridine's nitrogen and can be a hydrogen bond acceptor. nih.gov

Substitution at the N1 position has been explored to modulate the pharmacokinetic and pharmacodynamic properties of pyrazole derivatives. For instance, the introduction of different lipophilic moieties at the N-position of 3,5-diphenylpyrazoles led to a decrease in activity against certain enzymes, suggesting that an unsubstituted N-H may be favorable for binding in some cases. nih.gov

| Compound ID | Modification at N1 | Observed Activity |

|---|---|---|

| Analog G | -H (unsubstituted) | High |

| Analog H | -CH3 (Methyl) | Moderate |

| Analog I | -C6H5 (Phenyl) | Low |

This table provides a generalized representation of the effect of N-substitution on the pyrazole ring.

Impact of Fluorine Position on Biological Activity

The position of the fluorine atom on the phenyl ring has a profound effect on the biological activity of these compounds. Fluorine's unique properties, such as its high electronegativity and small size, can influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions. researchgate.net

Studies comparing ortho-, meta-, and para-fluorophenyl analogs have revealed that the position of fluorine substitution can be a determining factor for potency and selectivity. For instance, in a series of pyrazole compounds, the position of the fluorine atom on the phenyl ring demonstrated varied antinociceptive effects. frontiersin.org It has been observed that para-substitution can improve interaction with certain receptors, while ortho-substitution might reduce affinity for others. frontiersin.org

The introduction of fluorine can also enhance biological activity by increasing the compound's ability to penetrate biological membranes. researchgate.net The C-F bond is more stable than a C-H bond, which can increase metabolic stability. mdpi.comsemanticscholar.org

| Fluorine Position | General Effect on Activity | Rationale |

|---|---|---|

| Ortho (2-position) | Can lead to steric hindrance, potentially reducing binding affinity. frontiersin.org | The fluorine atom's proximity to the pyrazole core may interfere with optimal binding orientation. |

| Meta (3-position) | Often associated with potent activity, suggesting a favorable interaction in the target's binding site. | The electronic effects of the meta-fluorine can favorably influence the overall conformation and electronic distribution. |

| Para (4-position) | Can enhance interactions with peripheral receptors and improve metabolic stability. frontiersin.orgmdpi.comsemanticscholar.org | The para-position is often exposed to solvent or can form specific interactions, and fluorination can block potential metabolic sites. |

This table summarizes general trends observed for the positional effects of fluorine on the phenyl ring.

Bioisosterism, the replacement of an atom or group with another that has similar physical or chemical properties, is a common strategy in drug design. cambridgemedchemconsulting.com While fluorine itself is often used as a bioisostere for hydrogen, exploring other groups to replace fluorine can provide further insights into SAR and lead to improved compounds.

Potential bioisosteric replacements for a fluorine atom include other halogens (Cl, Br), a cyano group (-CN), or a trifluoromethyl group (-CF3), although the latter is significantly larger. The choice of a bioisostere depends on maintaining or improving the desired physicochemical and biological properties. For instance, replacing hydrogen with fluorine is a well-established strategy to modulate metabolism or off-target activity. cambridgemedchemconsulting.com The strong C-F bond is resistant to metabolic cleavage, and fluorine's electron-withdrawing nature can reduce oxidative metabolism. cambridgemedchemconsulting.com

The success of a bioisosteric replacement is highly dependent on the specific biological target and the molecular series being studied. tandfonline.com

Elucidation of Key Pharmacophores and Structural Requirements for Activity

The biological activity of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole analogs is intrinsically linked to the specific arrangement and nature of their constituent pharmacophoric features. A critical pharmacophore for many biologically active 1,5-diarylpyrazoles is the central pyrazole ring substituted with specific aryl groups at the 1 and 5 positions, and a trifluoromethyl group at the 3-position.

The 1,5-diarylpyrazole scaffold serves as a rigid core that appropriately orients the pendant aryl groups for optimal interaction with biological targets. The substitution pattern on these phenyl rings is a key determinant of activity and selectivity. For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, a seminal study on 1,5-diarylpyrazoles led to the discovery of Celecoxib (B62257). nih.gov In this class of compounds, a sulfonamide or a similar hydrogen bond donor/acceptor group on one of the phenyl rings was found to be crucial for potent and selective COX-2 inhibition.

The 3-(trifluoromethyl) group is a critical feature that significantly influences the electronic properties and metabolic stability of the molecule. The strong electron-withdrawing nature of the trifluoromethyl group can impact the pKa of the pyrazole nitrogen, which may be important for target binding. Furthermore, this group often enhances the lipophilicity of the compound, which can affect its pharmacokinetic profile. The introduction of a 3,5-bis(trifluoromethyl) backbone has been shown to be beneficial in certain contexts. frontiersin.org

The 5-(3-Fluorophenyl) group also plays a pivotal role in modulating the biological activity. The position and nature of the substituent on this phenyl ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a specific target. The fluorine atom, in particular, is a common bioisostere for a hydrogen atom and can alter the molecule's conformation and metabolic fate. Studies on related pyrazole analogs have shown that the position of the fluorine atom on the phenyl ring (ortho, meta, or para) can significantly impact the antinociceptive effects. frontiersin.org

Design and Synthesis of Focused Libraries for SAR Exploration

The systematic exploration of the SAR of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole analogs relies on the design and synthesis of focused chemical libraries. These libraries are typically created by introducing systematic variations at specific positions of the molecular scaffold to probe the chemical space around a lead compound.

The synthesis of 1,5-diarylpyrazole derivatives often involves the condensation of a 1,3-diketone with a substituted hydrazine (B178648). For the synthesis of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole analogs, a common starting material would be a trifluoromethyl-β-diketone which is then reacted with a substituted phenylhydrazine. nih.gov

Focused libraries can be designed to explore the following structural modifications:

Variation of the substituent on the 5-phenyl ring: A variety of substituted phenylhydrazines can be used to introduce different functional groups (e.g., chloro, bromo, methyl, methoxy) at various positions (ortho, meta, para) of the 5-phenyl ring. This allows for a systematic investigation of the electronic and steric requirements for optimal activity.

Modification of the N1-substituent: While the parent compound is a 1H-pyrazole, derivatization at the N1 position can be explored. This can be achieved by reacting the 1H-pyrazole with various alkylating or arylating agents. Such modifications can influence the compound's physicochemical properties and its interaction with the biological target.

Introduction of substituents on the pyrazole ring: Although less common for this specific scaffold, modifications at the C4 position of the pyrazole ring can also be explored to probe for additional binding interactions.

A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed, which could be adapted for the synthesis of more complex analogs. enamine.net This method allows for the introduction of various functional groups such as aldehyde, acid, and boronic esters, which can serve as handles for further chemical modifications.

Comparative Analysis of Biological Data Across Analogs

The biological data obtained from screening focused libraries of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole analogs allows for a comparative analysis to establish clear SAR trends. This analysis is crucial for identifying the most promising candidates for further development.

For instance, in the development of COX-2 inhibitors, a comparative analysis of a series of 1,5-diarylpyrazoles revealed that a p-sulfonamidophenyl group at the N1 position was optimal for COX-2 selectivity. nih.gov Analogs with other substituents at this position showed reduced selectivity.

The following table provides a hypothetical comparative analysis based on common observations in the SAR of 1,5-diarylpyrazoles, illustrating how different substitutions might affect biological activity.

| Compound ID | 5-Phenyl Substituent | 3-Substituent | N1-Substituent | Relative Potency | Selectivity |

| 1 | 3-Fluoro | Trifluoromethyl | H | Baseline | Moderate |

| 2 | 4-Fluoro | Trifluoromethyl | H | Increased | Moderate |

| 3 | 3-Chloro | Trifluoromethyl | H | Similar to 1 | Moderate |

| 4 | 3-Fluoro | Trifluoromethyl | 4-Sulfonamidophenyl | Significantly Increased | High |

| 5 | 3-Fluoro | Methyl | H | Decreased | Low |

This comparative data highlights the importance of both the trifluoromethyl group at the 3-position and the nature of the substituent at the N1-position for achieving high potency and selectivity. The substitution on the 5-phenyl ring also plays a role in fine-tuning the activity. Such comparative analyses are essential for the rational design of new and improved analogs. frontiersin.org

Lead Optimization and Drug Discovery Aspects Pre Clinical Focus

Identification of Structure-Activity Relationship Hotspots for Optimization

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For the 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole scaffold, several positions on the molecule serve as "hotspots" for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. frontiersin.orgnih.gov

N1 Position of the Pyrazole (B372694) Ring: The unsubstituted N1 nitrogen atom is a critical interaction point, capable of acting as both a hydrogen bond donor and acceptor. nih.gov This dual functionality is vital for anchoring the molecule within the binding sites of many target proteins. Modification at this position, such as alkylation or arylation, abolishes its hydrogen-bond-donating capability and can drastically alter the binding mode and selectivity profile. For instance, in studies of 3,5-diphenylpyrazole (B73989) inhibitors, N-substitution with lipophilic moieties led to a 4- to 6-fold decrease in activity against meprin α and β, demonstrating the importance of the unsubstituted NH group for that specific target. nih.gov

C4 Position of the Pyrazole Ring: This position is often a key site for electrophilic substitution and represents a vector for introducing additional functional groups to probe for further interactions within a target's binding pocket. nih.govmdpi.com Adding substituents at the C4 position can enhance potency or modulate physical properties like solubility.

The 3-Fluorophenyl Ring (at C5): The fluorine atom at the meta-position of the phenyl ring is a significant modulator of activity. Fluorine substitution is known to alter electronic properties, improve metabolic stability, and enhance binding affinity through favorable electrostatic or hydrophobic interactions. mdpi.com The position of the fluorine (ortho, meta, or para) and the potential for additional substitutions on this ring are primary areas for optimization to improve target-specific interactions.

The Trifluoromethyl Group (at C3): The -CF3 group is a strong electron-withdrawing group that significantly impacts the acidity of the pyrazole N1 proton. mdpi.com It is also a bioisostere for other groups and can increase metabolic stability and lipophilicity, which can enhance membrane permeability and binding affinity. mdpi.comacs.org Studies on related pyrazoles have shown that the presence and position of the trifluoromethyl group are critical for activity; for example, 3-trifluoromethylpyrazoles were found to be more effective anti-inflammatory agents than their 5-trifluoromethyl counterparts in a study targeting the COX-2 enzyme. nih.gov

These hotspots provide a roadmap for medicinal chemists to systematically modify the lead compound to achieve a desired biological and pharmacological profile.

Optimization of Binding Affinity and Selectivity (in vitro, in silico)

Optimizing a compound's binding affinity for its intended target while minimizing its affinity for off-targets (improving selectivity) is a cornerstone of drug discovery. For pyrazole-based compounds, this is achieved through iterative structural modifications guided by in vitro assays and in silico modeling. researchgate.net

The pyrazole scaffold itself is often used as a bioisosteric replacement for a phenyl ring to enhance potency and improve physicochemical properties like lipophilicity and water solubility. nih.gov For example, during the development of the Aurora kinase inhibitor Barasertib, a pyrazole fragment was chosen over other rings because it yielded potent inhibitors with superior drug-like properties. nih.gov

In the context of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole, key strategies for optimization include:

Modulating Lipophilicity: The trifluoromethyl and fluorophenyl groups contribute significantly to the molecule's lipophilicity. Fine-tuning this property is crucial for balancing target affinity with pharmacokinetic parameters.

Exploiting Target-Specific Pockets: In a study of a pyrazole-based JAK1 inhibitor, substitution at the ortho position of a pyrazole ring proved critical for achieving selectivity over the related JAK2 kinase, highlighting how targeted modifications can exploit subtle differences between enzyme active sites. nih.gov

Fluorine Substitution: The placement of fluorine on the phenyl ring can be optimized. A 3-fluoro substitution may offer different interactions compared to a 2-fluoro or 4-fluoro substitution, potentially leading to improved affinity or selectivity for a given target. For instance, a close analog, 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, was developed as a potent and highly selective canine COX-2 inhibitor, demonstrating the success of this scaffold in achieving target selectivity. nih.gov

The following table summarizes data from close structural analogs, illustrating how minor structural changes can impact biological activity.

| Compound/Analog | Target | Activity Metric | Value | Reference |

| 3-Trifluoromethylpyrazole derivative | COX-2 | Anti-inflammatory activity (% inhibition) | 62-76% | nih.gov |

| 5-Trifluoromethylpyrazole derivative | COX-2 | Anti-inflammatory activity (% inhibition) | 47-58% | nih.gov |

| 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine | Canine COX-2 | IC50 | 30 nM | nih.gov |

| 2-(3-difluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine | Canine COX-1 | IC50 | >30,000 nM | nih.gov |

This interactive table showcases data for analogs to infer properties for 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole.

In Silico Screening and Virtual Ligand Design

Computational methods are indispensable tools for accelerating the drug discovery process. connectjournals.com Techniques like virtual screening, molecular docking, and pharmacophore modeling are routinely applied to pyrazole-based scaffolds to identify new hits and guide lead optimization. mdpi.comresearchgate.netmdpi.com

A typical in silico workflow for designing new ligands based on the 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole scaffold would involve:

Target Identification and Pocket Analysis: A biological target (e.g., a protein kinase, enzyme, or receptor) is identified. The three-dimensional structure of the target's binding site is analyzed to map key interaction features such as hydrogen bond donors/acceptors, hydrophobic regions, and electrostatic surfaces.

Molecular Docking: The parent compound is computationally "docked" into the active site to predict its preferred binding mode and affinity. This initial model helps rationalize its activity and provides a starting point for design. For example, a study involving a fluorinated pyrazole analog, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, used molecular docking to predict its binding to the human estrogen alpha receptor, revealing key interactions with residues Arg394 and Glu353. mdpi.com

Virtual Library Design: A virtual library of derivatives is created by computationally modifying the parent scaffold at the identified SAR hotspots (N1, C4, phenyl ring, etc.).

Virtual Screening: This library is then docked against the target protein. The compounds are ranked based on their predicted binding affinity (docking score) and the quality of their interactions with key amino acid residues. This process filters thousands of potential molecules down to a manageable number of promising candidates for synthesis and biological testing. nih.govnih.gov

This iterative cycle of in silico design, chemical synthesis, and in vitro testing allows for the rapid and rational exploration of the chemical space around the lead compound, leading to more potent and selective drug candidates.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins by identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a high-affinity lead compound. The pyrazole ring is an excellent scaffold for FBDD due to its rigid structure, defined vector points for chemical modification, and favorable drug-like properties. nih.gov

The 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole molecule can be viewed from an FBDD perspective in two ways:

As a Starting Fragment: A simpler core, such as 1H-pyrazole itself or 3-(trifluoromethyl)-1H-pyrazole, could be identified in a fragment screen. Subsequent optimization by "growing" the fragment at the C5 position with various aryl groups (including 3-fluorophenyl) would lead to the final compound.

As a Decorated Scaffold: The entire molecule can be considered a highly decorated fragment. In this case, it could be used as a template for further optimization, for instance, by linking it to another fragment that binds in an adjacent pocket of the target protein to significantly increase binding affinity.

The preference for a pyrazole fragment over other aromatic systems in the optimization of an Aurora kinase inhibitor highlights the value of this scaffold in FBDD, as it provided a balance of potency and improved physicochemical properties. nih.gov

Prodrug Strategies for 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. This strategy is often employed to overcome issues with solubility, membrane permeability, metabolic instability, or taste. For 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole, the most logical site for prodrug modification is the N1-H of the pyrazole ring. nih.gov

The free N-H group is crucial for the biological activity of many pyrazole-based drugs as it often participates in hydrogen bonding with the target. nih.gov A prodrug strategy would temporarily mask this group with a cleavable moiety. Potential prodrug approaches include:

N-Acylation: Attaching an acyl group (e.g., acetyl) to the N1 position would create an amide linkage that can be hydrolyzed by esterases or other enzymes in vivo to release the active pyrazole.

N-Phosphorylation: Introducing a phosphate (B84403) group would create a highly water-soluble prodrug, which could be beneficial for intravenous formulations. This phosphate group would be cleaved by phosphatases to regenerate the parent compound.

N-Acyloxymethyl Ethers: These groups can improve oral bioavailability and are designed to be cleaved by esterases to release an unstable intermediate that then liberates the active drug.

The choice of prodrug moiety would depend on the specific limitation of the parent drug that needs to be addressed. The key is that the linkage must be stable enough for administration but readily cleaved in the body to ensure efficient release of the active 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole.

Repurposing Potential of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole (Pre-clinical Evidence)

Drug repurposing, or finding new therapeutic uses for existing compounds, is a highly efficient strategy for drug development. The pyrazole scaffold is associated with an exceptionally broad range of pharmacological activities, suggesting a high potential for repurposing any given derivative. researchgate.netresearchgate.net Pre-clinical evidence from a wide array of pyrazole analogs provides a strong rationale for screening 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole against a diverse set of biological targets.

The structural features of this specific compound suggest several potential therapeutic areas for exploration:

Anti-inflammatory Activity: Many pyrazole derivatives, most notably Celecoxib (B62257), are potent and selective COX-2 inhibitors. nih.gov Studies on 3-trifluoromethylpyrazole derivatives have confirmed their significant anti-inflammatory properties, making this a primary area for investigation. nih.gov

Anticancer Activity: Pyrazole-containing compounds have been successfully developed as protein kinase inhibitors for cancer therapy (e.g., Crizotinib, Ruxolitinib). globalresearchonline.netnih.govnih.gov The ability of the pyrazole scaffold to target various kinases, as well as other cancer-related targets like the estrogen receptor, supports its potential as an anticancer agent. mdpi.com

Antimicrobial Activity: Novel pyrazole derivatives, particularly those with trifluoromethylphenyl substitutions, have shown potent activity against drug-resistant Gram-positive bacteria, including MRSA. mdpi.comrsc.orgnih.gov This suggests a potential application in infectious diseases.

The broad bioactivity of the pyrazole class is summarized below, indicating promising avenues for repurposing.

| Therapeutic Area | Documented Activity of Pyrazole Scaffolds | Key Structural Motifs Involved | Reference |

| Inflammation | COX-2 Inhibition | Diaryl-pyrazoles, Trifluoromethyl-pyrazoles | nih.gov |

| Oncology | Kinase Inhibition, Cytotoxicity | Fused pyrazoles, Aryl-pyrazoles | nih.govnih.govnih.gov |

| Infectious Disease | Antibacterial (Anti-MRSA) | Trifluoromethylphenyl-pyrazoles | mdpi.comnih.gov |

| Neurology | MAO-B Inhibition, Neuroprotection | Diaryl-pyrazoles | pharmatutor.org |

This interactive table summarizes the diverse biological activities of the pyrazole scaffold, suggesting potential repurposing applications for the title compound.

Given this extensive pre-clinical evidence from related compounds, a broad screening campaign for 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole against various enzyme and receptor panels would be a logical step to uncover new and valuable therapeutic applications.

Potential Therapeutic Applications and Future Research Directions Pre Clinical Focus

Exploratory Studies in Oncological Research (Pre-clinical)

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of anticancer agents, with derivatives showing activity against various targets including protein kinases and pathways regulating cell proliferation and apoptosis. nih.govbohrium.com The inclusion of a trifluoromethyl group, in particular, has been associated with significant cytotoxic activity in several pyrazole series. researchgate.net

Pre-clinical investigations have demonstrated the cytotoxic potential of trifluoromethyl-phenyl-pyrazole derivatives against a range of human cancer cell lines. A study evaluating the activity of 3-(trifluoromethyl)-5-phenyl-1H-pyrazole , a close analog of the title compound, demonstrated moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines. nih.gov

Other related trifluoromethyl-pyrazole derivatives have shown promising activity across diverse cancer types. For instance, certain 1,2,3-triazolyl pyrazole derivatives bearing a trifluoromethyl phenyl moiety exhibited significant cytotoxicity against MCF-7 and triple-negative breast cancer (MDA-MB-231) cell lines, with IC50 values in the low micromolar range. researchgate.net Further studies on fused pyrazole compounds have identified potent dual inhibitors of key oncogenic kinases like EGFR and VEGFR-2, with substantial activity against hepatocellular carcinoma (HepG2) cells. nih.govfrontiersin.org These findings underscore the potential of the core scaffold in targeting cancers of the breast, pancreas, and liver, among others. researchgate.net

Table 1: Pre-clinical Cytotoxic Activity of Selected Trifluoromethyl-Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | Pancreatic (CFPAC-1) | 61.7 | nih.gov |

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | Breast (MCF-7) | 81.48 | nih.gov |

| Triazolyl Pyrazole Derivative | Breast (MCF-7) | 6.8 - 9.8 | researchgate.net |

| Triazolyl Pyrazole Derivative | Breast (MDA-MB-231) | 11.1 - 14.1 | researchgate.net |

| Fused Pyrazole Derivative | Liver (HepG2) | 0.71 | nih.gov |

A promising strategy in oncology is the use of combination therapies to enhance efficacy and overcome resistance. Pre-clinical studies have shown that pyrazole derivatives can act synergistically with established chemotherapeutic agents. In one notable in vitro study, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles were tested in combination with doxorubicin (B1662922) on breast cancer cell lines. The results indicated a significant synergistic effect, particularly in the claudin-low (MDA-MB-231) breast cancer subtype, leading to enhanced apoptosis and cell death compared to doxorubicin alone. nih.gov This synergistic potential suggests that compounds like 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole could be explored as adjuvants to standard chemotherapy regimens, potentially allowing for improved therapeutic outcomes.

Potential in Anti-inflammatory and Immunomodulatory Research (Pre-clinical)

The pyrazole scaffold is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govrjpbr.com Pre-clinical research on newer pyrazole derivatives, including those with trifluoromethyl substitutions, continues to explore their anti-inflammatory and analgesic properties.

Derivatives of 5-trifluoromethyl-4,5-dihydro-1H-pyrazole have been evaluated in rat models of chronic inflammatory pain, where they produced significant antinociceptive (pain-relieving) effects. In a separate study, a pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline , demonstrated potent anti-inflammatory activity in animal models, with efficacy comparable to the standard drugs diclofenac (B195802) sodium and celecoxib. nih.gov These findings highlight the strong potential of the trifluoromethyl-pyrazole core structure for the development of novel anti-inflammatory agents. researchgate.net

Neuropharmacological Investigations (Pre-clinical)

The central nervous system (CNS) represents another area where pyrazole derivatives have shown therapeutic promise. The analgesic properties of this class of compounds are particularly well-documented. nih.govrjpbr.com

A preclinical in vivo study directly supports the potential of the subject compound's core structure in this area. Research on 4-amino-5-(3-(3-fluorophenyl)pyrazol-5-yl)-1,2,4-triazole-3-thiol , a molecule containing the 3-(3-fluorophenyl)pyrazole moiety, confirmed its analgesic and antinociceptive activity. The compound demonstrated a significant pain-relieving effect in both the acetic acid-induced writhing test and a formalin-induced pain model in animals. zsmu.edu.ua While not strictly a CNS investigation, a closely related analog, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole , was found to have potent antihypertensive effects in rats, acting via the NO/cGMP pathway, demonstrating that fluorophenyl-pyrazole structures can exert significant systemic pharmacological effects in vivo. nih.gov

Antimicrobial and Antifungal Potential (Pre-clinical)

The development of new antimicrobial agents is a global health priority, and heterocyclic compounds like pyrazoles are a rich source of investigation. Pre-clinical studies have shown that N-(trifluoromethyl)phenyl substituted pyrazole derivatives are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. rsc.orgcncb.ac.cn These compounds were also found to be effective at eradicating preformed bacterial biofilms. rsc.orgcncb.ac.cn

The trifluoromethyl-pyrazole scaffold also exhibits broad-spectrum antifungal activity. Various derivatives have been successfully tested in vitro against human and plant fungal pathogens.

Table 2: Pre-clinical Antimicrobial and Antifungal Activity of Trifluoromethyl-Pyrazole Derivatives

| Derivative Class | Target Organism | Type | Finding | Reference |

|---|---|---|---|---|

| N-(Trifluoromethyl)phenyl Pyrazoles | Staphylococcus aureus (MRSA) | Bacteria | Potent growth inhibitor | rsc.orgcncb.ac.cn |

| N-(Trifluoromethyl)phenyl Pyrazoles | Enterococcus faecalis (VRE) | Bacteria | Potent growth inhibitor | rsc.orgcncb.ac.cn |

| 3-(Trifluoromethyl)-1H-pyrazoles | Escherichia coli | Bacteria | Moderate activity | |

| 3-(Trifluoromethyl)-1H-pyrazoles | Candida albicans | Fungi | Moderate activity | |

| Pyrazole-4-carboxamides | Gibberella zeae | Fungi | High activity | |

| Pyrazole-4-carboxamides | Fusarium oxysporum | Fungi | High activity |

Unexplored Biological Targets and Pathways

While preclinical research has highlighted the therapeutic potential of 5-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole and its analogs, many of their specific molecular targets and pathways remain to be fully elucidated.

In oncology, while inhibition of kinases like EGFR and VEGFR-2 has been demonstrated for some pyrazole derivatives, the direct interaction of this specific compound with these or other kinases is an important area for future study. nih.govfrontiersin.org Furthermore, investigations into other cancer-relevant pathways, such as the apoptosis cascade via modulation of Bcl-2 family proteins or the induction of reactive oxygen species, are warranted.